4-ブチル安息香酸

概要

説明

Synthesis Analysis

The synthesis of 4-Butylbenzoic acid and its derivatives has been explored through different chemical routes. An improved synthesis method for related compounds demonstrates the potential for high-yield and large-scale production, highlighting the compound's relevance in pharmaceutical applications and materials science (Sakaguchi et al., 2001). Facile synthesis techniques involving electrochemical processes have also been reported, offering alternative routes for obtaining 4-Butylbenzoic acid derivatives with potential for environmental sustainability (Senboku et al., 2011).

Molecular Structure Analysis

Studies on the molecular structure of 4-Butylbenzoic acid and its derivatives provide insights into the compound's versatility and potential applications. Investigations into self-assembly processes directed by hydrogen bonding reveal how 4-Butylbenzoic acid derivatives can form layered molecular arrays, highlighting the structural versatility important for material science applications (Armstrong et al., 2002).

Chemical Reactions and Properties

4-Butylbenzoic acid undergoes various chemical reactions, reflecting its functionality in organic synthesis. Its reactivity has been explored in contexts such as the synthesis of Schiff bases, indicating the compound's utility in developing potential inhibitors for medical applications (Irshad et al., 2022).

Physical Properties Analysis

The physical properties of 4-Butylbenzoic acid, such as solubility and melting point, are influenced by its molecular structure. Research into the crystalline and mesomorphic phases of related benzoic acid derivatives sheds light on the factors affecting the thermal behavior and phase transitions of 4-Butylbenzoic acid, important for its applications in liquid crystal technology (Jongen et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-Butylbenzoic acid, such as reactivity towards esterification and the formation of complexes with metals, are pivotal for its utility in synthesis and material applications. Studies on the interaction of 4-Butylbenzoic acid with lanthanides reveal the compound's role in forming complexes with unique thermal behaviors, indicating its potential in material science and catalysis (Jongen et al., 2003).

科学的研究の応用

化学構造と性質

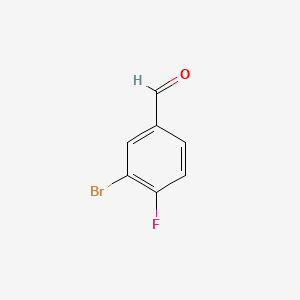

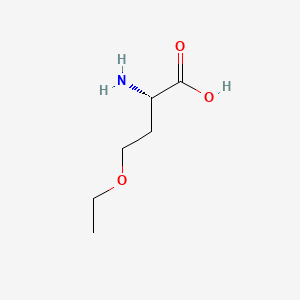

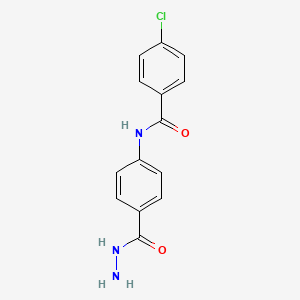

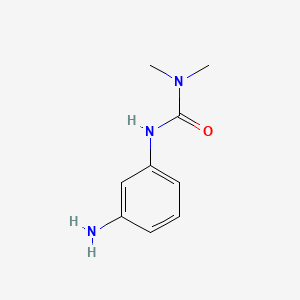

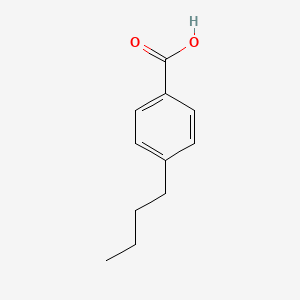

4-ブチル安息香酸は、p-n-ブチル安息香酸または安息香酸、4-ブチルとしても知られており、分子式はC11H14O2、分子量は178.2277です . この化合物は、2Dまたは3Dの分子構造で表すことができます .

有機合成における用途

4-ブチル安息香酸は有機合成に使用されます . 有機合成とは、有機化合物を調製する方法です。これは、合成ルートの設計を支配する一連の原理と概念に基づいた科学です。また、化学反応を行うための方法と技術も含まれます。

PVCの熱安定剤

4-ブチル安息香酸は、PVCの熱安定剤として使用されます . PVC(ポリ塩化ビニル)は、構造的に剛性で非柔軟なタイプのプラスチックです。熱安定剤は、熱による劣化を防止または遅らせるためにプラスチックに添加される物質です。

化学工業における中間体

この化合物は、PTBBAのエステルを製造するための化学工業の中間体として使用されます . 中間体とは、反応物と目的の最終生成物との間の化学反応の途中段階で生成される物質です。

樹脂における鎖停止剤

4-ブチル安息香酸は、樹脂の鎖停止剤として使用されます . 高分子化学では、鎖停止剤は、さらなる重合を防ぐために使用され、それにより生成される高分子の分子量を決定します。

強力な酵母サーチュイン(Sir2p)阻害剤

4-ブチル安息香酸は、強力な酵母サーチュイン(Sir2p)阻害剤として使用されます . サーチュインは、モノADPリボシル転移酵素または脱アシル化酵素活性を有するタンパク質のクラスであり、脱アセチル化酵素、脱スクシニル化酵素、脱マロニル化酵素、脱ミリストイル化酵素、脱パルミトイル化酵素活性を含みます。サーチュインの阻害は、転写、アポトーシス、ストレス耐性、寿命の調節など、重要な生物学的効果をもたらす可能性があります。

液体クロマトグラフィー-エレクトロスプレーイオン化質量分析法(LC-ESI-MS)

4-ブチル安息香酸は、液体クロマトグラフィー-エレクトロスプレーイオン化質量分析法(LC-ESI-MS)を使用して水サンプル中で測定されました . LC-ESI-MSは、分析化学における技術であり、混合物の成分をイオン強度とカラム内の固定相への親和性によって分離し、次に質量電荷比と濃度によってこれらの成分を特定および定量化するために使用されます。

Safety and Hazards

作用機序

Target of Action

4-Butylbenzoic acid, also known as 4-tert-Butylbenzoic acid (PTBBA), is a chemical compound that has been found to have effects on certain biological targets. It has been used as a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.

Mode of Action

Its inhibitory effect on yeast sirtuin (sir2p) suggests that it may interfere with the activity of this enzyme . Sirtuins regulate important biological pathways in bacteria, archaea and eukaryotes. They are involved in various processes, including DNA repair, gene silencing, metabolism and aging.

Action Environment

The action, efficacy, and stability of 4-Butylbenzoic acid can be influenced by various environmental factors. According to a risk assessment report, the substance will mainly be released to water and air .

特性

IUPAC Name |

4-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKUBRAOUZEZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066638 | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20651-71-2 | |

| Record name | 4-Butylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 4-butylbenzoic acid be used to create materials that respond to their environment?

A1: 4-Butylbenzoic acid plays a crucial role in designing chemoresponsive liquid crystals (LCs). When mixed with trans-4-pentylcyclohexanecarboxylic acid, it forms a stable nematic LC phase at room temperature due to the formation of heterodimers between the two carboxylic acids []. This LC phase is particularly sensitive to volatile amines, such as triethylamine. Exposure to even low concentrations of these amines disrupts the hydrogen bonding network, leading to a visible phase transition from the organized nematic phase to an isotropic liquid []. This property makes these LCs promising candidates for visual indicators of amine presence, potentially finding applications in areas like food spoilage detection.

Q2: What makes 4-butylbenzoic acid derivatives interesting for stimulating specific immune cells?

A2: Researchers are exploring 4-butylbenzoic acid derivatives as potential inducers of invariant Natural Killer T (iNKT) cells []. Specifically, a library of 4-butylbenzoic acid derivatives conjugated to aminosugar-phytosphingolipids was synthesized and screened for their ability to activate iNKT cells []. While the exact mechanism remains under investigation, these studies suggest that modifications to the 4-butylbenzoic acid structure could be key in fine-tuning the activity and selectivity of these compounds towards specific immune cell populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。